molecular formula C17H15BrN2O3S B603432 5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374681-68-1

5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B603432
CAS No.: 1374681-68-1
M. Wt: 407.3g/mol
InChI Key: LBWWWBTWBWGOLE-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, is characterized by the presence of a quinoline moiety, which is a nitrogen-containing heterocycle, and a sulfonamide group, which is known for its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines.

Scientific Research Applications

5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Quinoline: A nitrogen-containing heterocycle with various biological activities.

Uniqueness

5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both a quinoline moiety and a sulfonamide group. This combination enhances its biological activity and makes it a valuable compound for research and development in medicinal chemistry.

Properties

CAS No.

1374681-68-1

Molecular Formula

C17H15BrN2O3S

Molecular Weight

407.3g/mol

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H15BrN2O3S/c1-11-7-16(23-2)17(9-14(11)18)24(21,22)20-13-8-12-5-3-4-6-15(12)19-10-13/h3-10,20H,1-2H3

InChI Key

LBWWWBTWBWGOLE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC

Origin of Product

United States

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